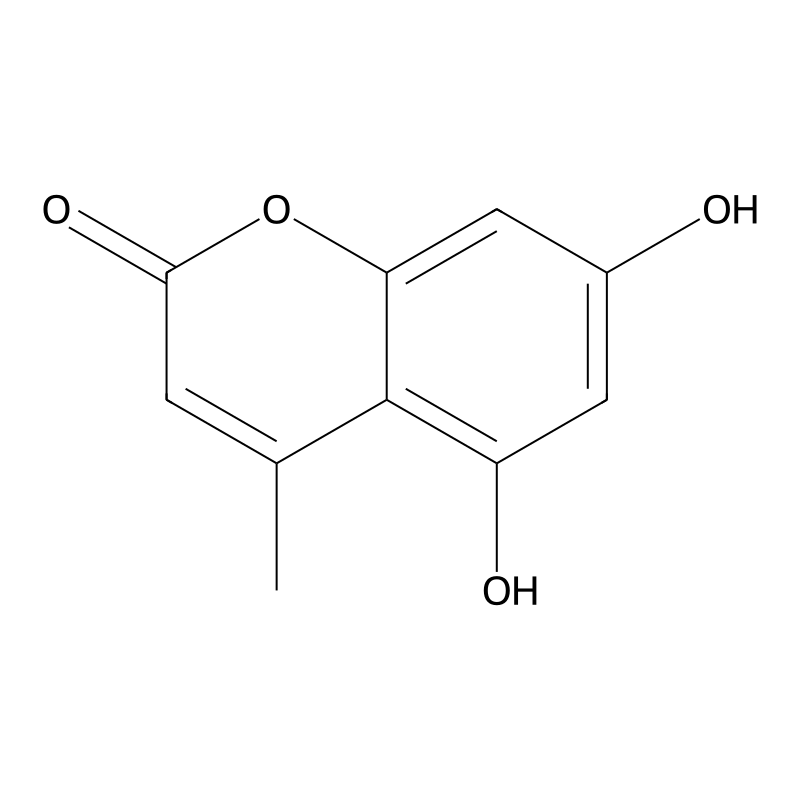

5,7-Dihydroxy-4-methylcoumarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SLIGHTLY SOL IN WATER, ETHER, BENZENE, CHLOROFORM; VERY SOL IN HOT ALCOHOL, ALKALI

SOL IN SODIUM HYDROXIDE

Synonyms

Canonical SMILES

natural sources of 5,7-Dihydroxy-4-methylcoumarin Eranthis longistipitata

Natural Source and Identification

Eranthis longistipitata Regel. is a plant from the Ranunculaceae family. Its leaves contain 5,7-Dihydroxy-4-methylcoumarin, which was identified for the first time in the genus Eranthis [1] [2] [3].

| Parameter | Specification |

|---|---|

| Plant Source | Eranthis longistipitata Regel. (Ranunculaceae) [1] [3] |

| Plant Part | Leaves [1] [2] |

| Extraction Solvent | 70% Aqueous-Ethanol [1] [2] [3] |

| Identification Method | Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS) [1] [2] [3] |

| Identification Confidence | High-confidence match against the mzCloud database [1] |

Bioactivities and Potential Therapeutic Applications

This compound exhibits multiple bioactivities with therapeutic promise. The table below summarizes key findings from experimental studies.

| Bioactivity | Experimental Model | Key Findings | Reference |

|---|---|---|---|

| Melanogenesis Stimulation | B16F10 murine melanoma cells | Significantly increased melanin content and tyrosinase activity in a dose-dependent manner (25-100 µM); upregulated MITF, TYR, TRP-1, TRP-2 proteins; activated PKA/cAMP and GSK3β pathways [4]. | |

| Antioxidant | Bulk lipid autoxidation model | Exhibited excellent chain-breaking antioxidant activity, though less potent than the o-dihydroxycoumarin analogues [5]. | |

| Anti-inflammatory & Antiplatelet | In vitro assays | Selectively inhibits cyclooxygenase-1 (COX-1) and acts as a competitive antagonist of thromboxane A2 (TXA2) receptors [4]. | |

| Otoprotection | In vitro model of cisplatin-induced damage | Modulated JNK/FoxO1 signaling pathway to suppress oxidative stress and apoptosis [6]. |

The experimental workflow for studying melanogenesis illustrates how these findings are obtained:

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the core methodologies.

Extraction and Identification from Plant Material

This protocol is adapted from the study that first identified the compound in E. longistipitata [1] [2] [3].

- Plant Material Preparation: Air-dry the leaves of Eranthis longistipitata and grind them into a fine powder.

- Extraction: Macerate the powdered plant material in 70% aqueous-ethanol solution at room temperature.

- Analysis by LC-HRMS:

- Chromatography: Use a C18 reverse-phase column. The mobile phase typically consists of water and acetonitrile, both with a volatile acid modifier (e.g., 0.1% formic acid), running a gradient elution.

- Mass Spectrometry: Perform analysis using a high-resolution mass spectrometer (e.g., Q-TOF) with both positive and negative electrospray ionization (ESI+ and ESI-) modes.

- Compound Identification: Identify this compound by comparing its measured accurate mass and retention time with standard data in the mzCloud database.

Assessing Melanogenesis Activity

This protocol is based on the 2025 study investigating the compound's effect on skin pigmentation [4].

- Cell Culture: Maintain B16F10 murine melanoma cells in standard culture medium.

- Cytotoxicity Assay (MTT):

- Seed cells in a 96-well plate.

- Treat with this compound at various concentrations (e.g., 25, 50, 100 µM) for 72 hours.

- Add MTT reagent and incubate. Measure the absorbance of the dissolved formazan crystals to determine cell viability.

- Melanin Content Measurement:

- Treat cells with the compound for 72 hours.

- Lyse the cells and dissolve the melanin pellet in a hot alkali solution (e.g., 1N NaOH).

- Measure the absorbance at 405 nm to quantify melanin.

- Intracellular Tyrosinase Activity:

- Lyse treated cells with a non-ionic detergent.

- Use L-DOPA as a substrate and measure the rate of dopachrome formation by absorbance at 475 nm.

- Protein Expression Analysis (Western Blot):

- Separate proteins from cell lysates by SDS-PAGE.

- Transfer to a membrane and probe with primary antibodies against MITF, TYR, TRP-1, TRP-2, and phosphorylated proteins in the PKA, AKT, and GSK3β pathways.

- Use chemiluminescence for detection and quantify band intensities.

The signaling pathway diagram illustrates the melanogenesis mechanism:

Conclusion for Researchers

This compound from Eranthis longistipitata is a multifunctional compound with demonstrated efficacy in stimulating melanogenesis and exhibiting antioxidant activity. The provided experimental data and detailed protocols offer a solid foundation for further pre-clinical development.

Future work should focus on:

- Clinical Validation: Translating these in vitro results into clinical studies for vitiligo and other hypopigmentation disorders.

- Compound Optimization: Exploring synthetic derivatives of this compound to enhance its potency and bioavailability.

- Additional Mechanisms: Investigating its protective effects in other models, such as ototoxicity and cardiovascular disease.

References

- 1. Investigation of Chemical Constituents of Eranthis ... [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of Chemical Constituents of Eranthis ... [mdpi.com]

- 3. Investigation of Chemical Constituents of Eranthis ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound as a Functional ... [mdpi.com]

- 5. Structure-activity relationship of dihydroxy-4 ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound modulates the JNK ... [sciencedirect.com]

5,7-Dihydroxy-4-methylcoumarin basic pharmacological properties

Core Pharmacological Properties

| Pharmacological Area | Demonstrated Effect / Potential | Key Findings / Proposed Mechanism | Tested Models (In Vitro / In Vivo) |

|---|---|---|---|

| Bone Health | Anti-osteoporotic [1] | Enhances osteoblast proliferation and differentiation; improves vertebral bone density via AKT1 pathway activation [1]. | MC3T3-E1 pre-osteoblast cells; glucocorticoid-induced zebrafish osteoporosis model [1]. |

| Hearing Protection | Attenuates cisplatin-induced ototoxicity [2] | Reduces oxidative stress and apoptosis in hair cells via JNK/FoxO1 pathway modulation [2]. | HEI-OC1 auditory cells; neonatal mouse cochlear explants [2]. |

| Skin Pigmentation | Promotes melanogenesis [3] | Stimulates melanin production and tyrosinase activity; activates PKA/cAMP and inhibits PI3K/AKT signaling [3]. | B16F10 murine melanoma cells; human skin irritation test (32 participants) [3]. |

| Anti-Allergic | Inhibits IgE-mediated allergic response [4] | Suppresses mast cell degranulation (histamine/β-hexosaminidase release) and cytokine expression; inhibits MAPK & AKT pathways [4]. | RBL-2H3 mast cells; passive cutaneous anaphylaxis (PCA) mouse model [4]. |

| Fundamental Activities | Antioxidant & Anti-apoptotic [2] [4] | Scavenges reactive oxygen species (ROS); inhibits mitochondrial apoptosis pathway; reduces caspase-3 activity [2]. | Various cell lines (HEI-OC1, RBL-2H3) [2] [4]. |

Key Experimental Protocols and Workflows

For researchers looking to replicate or build upon these findings, here are the essential methodologies from the cited studies.

Osteogenic Activity Assay

This protocol is used to evaluate the compound's potential in treating osteoporosis by assessing its effect on bone-forming cells.

Experimental workflow for osteogenic activity assessment.

Anti-Ototoxicity Assay

This protocol evaluates the protective effects of 5,7D-4MC against hearing loss induced by the chemotherapeutic drug cisplatin.

Experimental workflow for anti-ototoxicity assessment.

Molecular Mechanisms of Action

The following diagrams summarize the key signaling pathways through which 5,7-Dihydroxy-4-methylcoumarin exerts its pharmacological effects.

AKT1 Pathway in Osteogenesis

This pathway illustrates the mechanism by which 5,7D-4MC promotes bone formation.

Proposed AKT1 pathway for D4M-mediated osteogenesis.

JNK/FoxO1 Pathway in Otoprotection

This pathway shows how the compound protects against cisplatin-induced hearing damage.

Proposed JNK/FoxO1 pathway for D4M-mediated otoprotection.

Conclusion and Research Outlook

- For Drug Development: The most compelling evidence for its efficacy exists in osteoporosis and otoprotection, where specific molecular targets (AKT1) and detailed mechanisms have been proposed [1] [2].

- For Cosmetic Science: Its melanogenesis-stimulating activity and low irritation potential make it a promising candidate for treating hypopigmentation disorders like vitiligo [3].

- Critical Next Steps: A key research priority is to resolve the context-dependent dual role of the AKT pathway, which D4M appears to inhibit in melanogenesis [3] but activate in osteogenesis [1]. Furthermore, all current data is preclinical, and advancing to human clinical trials is essential to validate its efficacy and safety in patients.

References

5,7-Dihydroxy-4-methylcoumarin solubility DMSO methanol chloroform

Solubility Data Summary

The table below summarizes the available solubility information for 5,7-Dihydroxy-4-methylcoumarin in the solvents you asked about.

| Solvent | Solubility | Quantitative Data & Notes |

|---|---|---|

| DMSO | Soluble | ~25 - 38 mg/mL (approx. 130.09 - 197.74 mM) [1] [2] [3]. The solution may be clear to slightly yellow [2]. Hygroscopic DMSO can reduce solubility [1]. |

| Methanol | Slightly Soluble [4] [5] | Specific numerical data not available in search results. Described as "slightly soluble" [4] [5]. |

| Chloroform | Soluble [5] | Specific numerical data not available in search results. Described as "slightly sol." by one supplier [5]. |

Experimental Protocol for Preparing Stock Solutions

For laboratory use, preparing a stock solution in DMSO is the most common and well-documented method. Here is a detailed protocol based on the supplier information:

- Calculation: Determine the mass of compound needed for your desired stock solution concentration. For example, to prepare 1 mL of a 25 mg/mL stock solution, you would weigh out 25 mg of this compound [3].

- Dissolution: Add the weighed compound directly to a volumetric vial. Pour in the calculated volume of pure, anhydrous DMSO to achieve the final concentration [1] [3].

- Mixing: Vortex or sonicate the mixture to aid in dissolving the solid powder completely. The solution should become clear [2].

- Storage: Aliquot the prepared stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, and protect from light as the compound is light-sensitive [2] [3]. Under these conditions, the stock solution is typically stable for several months [2].

Key Handling and Safety Information

When working with this compound, please note the following:

- Appearance: It is an off-white to light yellow or pale green crystalline powder [4] [5].

- Storage of Powder: The solid compound should be stored in a cool, dark place, preferably in a refrigerator or freezer, and kept under an inert atmosphere [4] [5].

- Safety: It may cause skin and serious eye irritation. It is recommended to wear protective gloves, eye protection, and face protection when handling [5].

The following diagram illustrates the workflow for determining solubility and preparing a DMSO stock solution:

References

- 1. , 5 - 7 - Dihydroxy - 4 | 99%(HPLC) | Selleck | Others methylcoumarin [selleckchem.com]

- 2. , 5 - 7 - Dihydroxy - 4 | coumarin analogue | InvivoChem methylcoumarin [invivochem.com]

- 3. This compound | Antibacterial Agent [medchemexpress.com]

- 4. , 5 - 7 - Dihydroxy - 4 | 2107-76-8 methylcoumarin [chemicalbook.com]

- 5. This compound 2107-76-8 [tcichemicals.com]

is 5,7-Dihydroxy-4-methylcoumarin a phenol or lactone

Chemical Structure and Classification

The dual nature of 5,7-Dihydroxy-4-methylcoumarin is fundamental to its reactivity and hazards. The following diagram illustrates its core structure and the experimental context in which it is often used:

Diagram illustrating the core structure of this compound and its experimental context.

- Lactone Group: The core structure is a coumarin, which is a lactone—a cyclic ester—formed from o-hydroxycinnamic acid [1]. This lactone ring is characteristic of all coumarin compounds.

- Phenol Groups: The molecule has two hydroxyl groups (-OH) attached directly to an aromatic benzene ring at the 5 and 7 positions, which classifies it as a phenol [1] [2].

Key Characteristics and Quantitative Data

The table below summarizes the fundamental physicochemical properties of this compound:

| Property | Value / Description | Reference |

|---|---|---|

| CAS Number | 2107-76-8 | [1] [2] [3] |

| Molecular Formula | C₁₀H₈O₄ | [1] [2] [4] |

| Molecular Weight | 192.17-192.18 g/mol | [1] [2] [4] |

| Melting Point | 280 - 299 °C (literature range) | [2] [3] [4] |

| Appearance | Yellow to white powder, fluoresces blue | [1] [2] [4] |

| UV Absorption (λmax) | 322 nm (in Methanol) | [2] [4] |

| Water Solubility | Slightly soluble | [1] [4] |

Chemical Reactivity and Hazard Profile

The combination of functional groups leads to a specific reactivity and hazard profile important for safe handling.

- Reactivity as a Phenol: Phenols behave as weak organic acids [1] [2].

- Incompatible with strong reducing agents like hydrides, nitrides, alkali metals, and sulfides. These reactions can generate flammable hydrogen gas (H₂) and enough heat to cause ignition [1] [2].

- Vigorous reactions can occur with strong oxidizing acids, potentially igniting the reaction products [1] [2].

- Reactivity as a Lactone: As a lactone, it reacts similarly to esters [1] [2].

Safety and Handling Recommendations

For researchers working with this compound, the following safety information is crucial:

- Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319) [4].

- Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a dust mask (N95 type recommended) [3].

- Spill Response: Dampen spills with ethanol, transfer to a container, and clean surfaces with ethanol followed by soap and water [1]. Do not use water to clean up the dry powder, as it is only slightly soluble and may not be effective [1].

- Storage: It is recommended to store in a refrigerator or in a "cool and dark place" at room temperature [1] [4].

Experimental Protocol

[3] notes that this compound can be synthesized via the Pechmann Condensation, a classic method for coumarin formation. The general workflow for this reaction is as follows:

Workflow for the synthesis of this compound via Pechmann Condensation.

- Reaction Setup: The starting materials, phloroglucinol (a trihydroxybenzene) and ethylacetoacetate, are combined in the presence of concentrated sulfuric acid as a catalyst and reaction medium [3].

- Mechanism: The strong acid protonates the carbonyl oxygen of ethylacetoacetate, making it more electrophilic. This facilitates electrophilic substitution on the highly activated aromatic ring of phloroglucinol, followed by cyclization and dehydration to form the coumarin lactone ring.

- Application in Synthesis: The product serves as a key intermediate for further chemical transformations, such as synthesizing pyrano[2,3-h]coumarin derivatives and 5,7-dihydroxy-8-formyl-4-methylcoumarin [3]. The phenolic -OH groups are particularly useful sites for further chemical modification.

References

5,7-Dihydroxy-4-methylcoumarin spectroscopic properties UV absorption fluorescence

Biological Activities and Mechanisms of Action

5,7-Dihydroxy-4-methylcoumarin (D4M) demonstrates several promising biological activities, as outlined in the table below.

| Activity/Model | Key Findings | Reported Concentrations/Doses | Primary Mechanisms / Targets Identified |

|---|---|---|---|

| Osteogenesis Enhancement [1] | Enhanced osteoblast differentiation and mineralization; ameliorated osteoporosis in a zebrafish model. | 10 - 40 µM (in vitro); 20 µM (in vivo) | Activation of the AKT1 pathway; effects blocked by AKT1 inhibitor. |

| Melanogenesis Stimulation [2] | Increased melanin production and tyrosinase activity in B16F10 murine melanoma cells; low skin irritation in human tests. | 25, 50, 100 µM (in vitro) | Upregulation of TYR, TRP-1, TRP-2, MITF; activation of PKA/cAMP and GSK3β pathways; downregulation of PI3K/AKT. |

| Anti-Allergic Effects [3] | Inhibited histamine and β-hexosaminidase release in RBL-2H3 cells; reduced allergic reaction in a murine model. | 25, 50, 100 µM (in vitro); 10, 25, 50 mg/kg (in vivo) | Downregulation of IL-4, IL-13, TNF-α, COX-2; suppression of p-ERK, p-p38, and p-AKT phosphorylation. |

Experimental Protocols for Biological Studies

For researchers aiming to replicate or build upon these studies, here is a summary of the key methodological details:

- Cytotoxicity Assessment (MTT Assay): Cells (e.g., MC3T3-E1, B16F10, RBL-2H3) are seeded in plates and allowed to stabilize. They are then treated with a range of D4M concentrations for a specified period (e.g., 7-72 hours). Post-incubation, MTT reagent is added, and the resulting formazan crystals are dissolved. Cell viability is determined by measuring absorbance, typically at 570 nm [2] [3].

- In Vitro Osteogenesis/Melanogenesis:

- Differentiation & Mineralization: MC3T3-E1 cells are treated with D4M during osteogenic induction. Mineralization is later quantified by staining with Alizarin Red S and extracting the dye for measurement [1].

- Melanin Content: B16F10 cells are treated with D4M, often with α-MSH as a positive control. After incubation, cells are lysed, and melanin content is measured spectrophotometrically [2].

- Tyrosinase Activity: The activity of this key enzyme in melanogenesis is measured in cell lysates using L-DOPA as a substrate, and the reaction product is measured spectrophotometrically [2].

- Anti-Allergic Assays:

- Degranulation Tests (Histamine/β-hexosaminidase): RBL-2H3 cells are sensitized with anti-DNP-IgE overnight. After pre-treatment with D4M, they are stimulated with DNP-HSA to trigger degranulation. The released histamine or β-hexosaminidase in the supernatant is then quantified fluorometrically or colorimetrically, respectively [3].

- Passive Cutaneous Anaphylaxis (PCA): Mice are sensitized by intradermal injection of anti-DNP-IgE. The next day, they are pre-treated with D4M and then challenged intravenously with DNP-HSA mixed with Evans Blue dye. The extent of the allergic reaction is quantified by measuring the extravasated dye in the skin [3].

- Protein Analysis (Western Blot): Treated cells are lysed, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., p-AKT, MITF, TRP-1). Binding is detected using enzyme-conjugated secondary antibodies and a chemiluminescence system [1] [2] [3].

Visualizing the Signaling Pathways

The following diagrams illustrate the key molecular mechanisms of D4M action identified in the recent studies.

Summary of D4M's multifaceted mechanisms of action, showing activation (green), inhibition (red), and key signaling nodes (yellow).

References

5,7-Dihydroxy-4-methylcoumarin stability and storage conditions

Stability Data and Storage Conditions

| Property / Aspect | Details | Source |

|---|---|---|

| Physical Form | Yellow powder that fluoresces blue and absorbs ultraviolet light. [1] | NOAA |

| Melting Point | 296-299 °C (lit.); 518 to 545 °F. [2] [1] | Sigma-Aldrich, NOAA |

| Storage Temperature | 4°C (refrigerator) or -20°C; for long-term storage, -80°C is recommended. [3] [1] | MedChemExpress, NOAA |

| Light Sensitivity | Must be protected from light during storage. [3] | MedChemExpress |

| Solubility | Slightly soluble in water. [1] Soluble in DMSO (25 mg/mL). [3] | NOAA, MedChemExpress |

| Reactivity Profile | Behaves as a weak organic acid (phenol and lactone). Incompatible with strong oxidizing acids, bases, and strong reducing agents. [1] | NOAA |

Experimental Protocols for Stability Assessment

While direct experimental data on the degradation of 5,7-Dihydroxy-4-methylcoumarin is limited in the search results, research on similar compounds provides a robust methodology you can apply. Studies on 4,7-dihydroxycoumarin derivatives use Advanced Oxidation Processes (AOPs) to simulate degradation, employing techniques suitable for evaluating the compound's stability under oxidative stress. [4]

- Degradation via Hydroxyl Radicals: The core method involves generating hydroxyl radicals (HO•) in an aqueous solution through the Fenton reaction (e.g., using 1 mM H₂O₂ and 0.33 mM FeSO₄ in a 100 mM phosphate buffer at pH 7.4). [4]

- Radical Trapping and Detection: The highly reactive HO• radicals are trapped using a spin-trapping agent like DEPMPO.

- Reaction Monitoring: The reaction is monitored using Electron Paramagnetic Resonance (EPR) spectroscopy. [4] A decrease in the EPR signal of the DEPMPO-HO• adduct after adding the coumarin compound indicates its reactivity with HO• radicals and provides a measure of its stability. [4]

- Kinetic and Product Analysis: The overall rate constant ((k_{overall})) for the reaction with HO• radicals can be estimated, allowing for the calculation of the half-life ((\tau_{1/2})) of the compound under these conditions. [4] The workflow for this stability assessment is as follows:

Safety and Handling Considerations

Proper handling is crucial for maintaining both sample integrity and personal safety.

- Handling Precautions: A recommended respirator for weighing and diluting the neat chemical is a NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge and a dust/mist filter. [1]

- Spill Management: Spills should be dampened with ethanol, transferred to a container, and any remaining material picked up with ethanol-dampened absorbent paper. Contaminated materials should be sealed in a vapor-tight plastic bag. Surfaces should be washed with ethanol followed by soap and water. [1]

References

- 1. , 5 - 7 - DIHYDROXY -METHYL COUMARIN | CAMEO Chemicals | NOAA 4 [cameochemicals.noaa.gov]

- 2. This compound phyproof Reference Substance 2107-76-8 [sigmaaldrich.com]

- 3. This compound | Antibacterial Agent | MedChemExpress [medchemexpress.com]

- 4. Degradation Mechanisms of 4,7-Dihydroxycoumarin ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Protocol for Assessing Melanogenesis Effects of 5,7-Dihydroxy-4-methylcoumarin in B16F10 Melanoma Cells

Introduction to the Experimental System

B16F10 murine melanoma cells serve as a well-established in vitro model for studying melanogenesis due to their capacity to produce melanin pigment and express key melanogenic enzymes. This cell line, derived from C57BL/6J mouse skin tissue, exhibits an epithelial-like and spindle-shaped morphology with an approximate cell size of 15.4 ± 1.4 μm [1]. For melanogenesis research, B16F10 cells are particularly valuable as they contain the complete enzymatic machinery for melanin synthesis, including tyrosinase, TRP-1, and TRP-2, all regulated by the master transcription factor MITF [2]. The cells demonstrate a doubling time of approximately 20.1 hours and grow as adherent monolayers in standard culture conditions [1]. When designing experiments to evaluate the effects of 5,7-dihydroxy-4-methylcoumarin (5,7D-4MC) on melanogenesis, researchers should note that this natural coumarin derivative possesses a benzopyrone core structure with a methyl group substituted at the 4-position and hydroxyl groups at the 5- and 7-positions, which may be critical for its biological activity [2] [3].

Experimental Design and Preparation

Key Experimental Parameters

Table 1: Critical parameters for melanogenesis assays with 5,7D-4MC in B16F10 cells

| Parameter | Specification | Reference |

|---|---|---|

| Test Compound | This compound (5,7D-4MC) | [2] |

| Recommended Concentrations | 25, 50, 100 μM | [2] [3] |

| Treatment Duration | 72 hours | [2] [3] |

| Cell Seeding Density | 1×10⁵ cells for melanin content and tyrosinase activity assays; 3.8×10⁴ cells for MTT assay | [2] [4] [5] |

| Positive Control | α-MSH (100 nM) | [2] [3] |

| Solvent Control | DMSO (final concentration ≤0.1%) | [2] |

Preparation of Reagents and Solutions

- 5,7D-4MC stock solution: Prepare a 100 mM stock solution by dissolving 5,7D-4MC in DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

- Cell culture medium: Use Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 4 mM L-glutamine, 1.5 g/L NaHCO₃, 4.5 g/L glucose, and 1.0 mM sodium pyruvate [1].

- α-MSH solution: Prepare a 100 μM stock solution in sterile water or PBS and store at -20°C. Dilute to 100 nM in culture medium for use as a positive control [2].

- Phosphate-buffered saline (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4. Sterilize by autoclaving.

Cell Culture and Maintenance

Standard Culture Conditions

Maintain B16F10 cells in T-75 or T-175 culture flasks with the complete DMEM medium described in Section 2.2. Culture cells in a humidified incubator at 37°C with 5% CO₂. Replace medium every 2-3 days until cells reach 70-80% confluence for subculturing [1]. For routine maintenance, subculture cells using Accutase solution with an incubation time of 8-10 minutes at room temperature. Recommended split ratios range from 1:2 to 1:4, depending on experimental needs [1].

Experimental Seeding Protocol

- Harvest exponentially growing B16F10 cells using appropriate dissociation reagent.

- Count cells using a hemocytometer or automated cell counter and adjust cell density accordingly.

- Seed cells in culture plates at the following densities:

- Allow cells to adhere for 24 hours before compound treatment.

Viability Assessment (MTT Assay)

Step-by-Step Protocol

- After 72 hours of treatment with 5,7D-4MC (25, 50, 100 μM), carefully remove culture medium from 96-well plates.

- Add 100 μL of MTT solution (1 mg/mL in serum-free medium) to each well.

- Incubate plates at 37°C for 2 hours to allow formazan crystal formation.

- Carefully remove MTT solution and add 100 μL of DMSO to each well to dissolve formazan crystals.

- Gently shake plates for 10-15 minutes to ensure complete dissolution.

- Measure absorbance at 570 nm using a microplate reader.

- Calculate cell viability as a percentage relative to untreated control cells [2] [5].

Interpretation of Results

According to recent studies, 5,7D-4MC demonstrates no significant cytotoxicity at concentrations up to 100 μM, with cell viability remaining above 90% compared to untreated controls [2] [3]. This non-toxic concentration range should be used for all subsequent melanogenesis assays. Concentrations above 100 μM may begin to show cytotoxic effects and should be avoided unless specifically testing toxicity thresholds.

Melanin Content Quantification

Melanin Extraction and Measurement

- After 72 hours of treatment with 5,7D-4MC, harvest B16F10 cells by trypsinization and transfer to microcentrifuge tubes.

- Centrifuge at 5,000 × g for 5 minutes and carefully remove supernatant.

- Wash cell pellets twice with cold PBS to remove residual medium.

- Add 1 mL of 1N NaOH containing 10% DMSO to each pellet.

- Vortex vigorously and incubate at 80°C for 1 hour to solubilize melanin.

- Centrifuge at 10,000 × g for 10 minutes to remove insoluble debris.

- Transfer 200 μL of supernatant to a 96-well plate.

- Measure absorbance at 405 nm using a microplate reader.

- Normalize melanin content to total protein concentration or cell number [2] [4].

Expected Results

Table 2: Expected melanin content increases after 5,7D-4MC treatment

| Treatment | Concentration | Melanin Content (% of Control) | Reference |

|---|---|---|---|

| Control | - | 100% | [2] |

| α-MSH (Positive Control) | 100 nM | 198.0% | [2] |

| 5,7D-4MC | 25 μM | 250.1% | [2] |

| 5,7D-4MC | 50 μM | 336.0% | [2] |

| 5,7D-4MC | 100 μM | 463.0% | [2] |

Intracellular Tyrosinase Activity Assay

Protocol Description

- After 72 hours of treatment with 5,7D-4MC, harvest B16F10 cells by trypsinization.

- Centrifuge at 5,000 × g for 5 minutes and discard supernatant.

- Wash cell pellets with cold PBS and lyse cells with 1% Triton X-100 in PBS (pH 7.2) by freezing and thawing three times.

- Centrifuge at 10,000 × g for 10 minutes at 4°C to remove insoluble material.

- Transfer supernatant to new tubes and determine protein concentration using BCA assay.

- Adjust all samples to equal protein concentrations with lysis buffer.

- Add 15 mM L-DOPA solution to each sample and incubate at 37°C for 1 hour.

- Measure absorbance at 475 nm using a microplate reader.

- Express tyrosinase activity as percentage increase compared to untreated control [2] [4].

Expected Outcomes

5,7D-4MC treatment demonstrates a dose-dependent increase in intracellular tyrosinase activity. At 100 μM concentration, tyrosinase activity increases significantly compared to untreated controls, though specific percentage values require experimental determination as they vary between cell passages and experimental conditions [2]. The positive control α-MSH typically increases tyrosinase activity to approximately 235% of control levels [4].

Molecular Mechanism Analysis

Western Blot Analysis

- After treatment with 5,7D-4MC for 72 hours, harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Determine protein concentration using BCA assay and adjust samples to equal concentrations.

- Separate 25-30 μg of protein by SDS-PAGE (8-12% gels depending on target protein molecular weights).

- Transfer proteins to PVDF membranes using standard electroblotting techniques.

- Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.

- Incubate with primary antibodies overnight at 4°C against the following targets:

- MITF (microphthalmia-associated transcription factor)

- Tyrosinase (TYR)

- TRP-1 (tyrosinase-related protein 1)

- TRP-2 (tyrosinase-related protein 2)

- Phosphorylated and total forms of PKA, GSK3β, AKT

- Wash membranes and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Develop blots using enhanced chemiluminescence substrate and visualize with imaging system.

- Normalize protein expression to β-actin or GAPDH loading controls [2] [6].

Signaling Pathway Modulation

Figure 1: Signaling pathways regulated by 5,7D-4MC in melanogenesis

Secondary Assays and Validation

Human Skin Irritation Test

For potential cosmetic or therapeutic applications, a human primary skin irritation test can be conducted to evaluate dermatological safety:

- Recruit 32 healthy adult volunteers (typically female) following ethical guidelines and informed consent.

- Apply 5,7D-4MC at concentrations of 50 μM and 100 μM in appropriate vehicle to upper back skin.

- Assess irritation responses at 24, 48, and 72 hours after application using standardized scales.

- Document any signs of erythema, edema, or other adverse reactions.

Recent studies indicate that 5,7D-4MC exhibits low irritation potential at concentrations up to 100 μM, making it suitable for topical applications [2] [3].

Additional Mechanistic Studies

For comprehensive understanding of melanogenesis mechanisms, consider these additional approaches:

- Gene expression analysis: Measure mRNA levels of MITF, TYR, TRP-1, and TRP-2 using RT-qPCR.

- Immunofluorescence staining: Visualize protein localization and expression in cultured cells.

- MAPK pathway analysis: Investigate potential effects on JNK, p38, and ERK phosphorylation states [6] [7].

Data Analysis and Interpretation

Statistical Analysis

- Perform all experiments in triplicate with at least three independent biological replicates.

- Express data as mean ± standard deviation (SD) or standard error of the mean (SEM).

- Use one-way ANOVA followed by post-hoc tests (e.g., Tukey's test) for multiple comparisons.

- Consider p-values < 0.05 as statistically significant.

Interpretation Guidelines

When interpreting results, consider that effective melanogenesis stimulation should demonstrate:

- Dose-dependent increase in melanin content without reduced cell viability.

- Consistent elevation of tyrosinase activity matching melanin increases.

- Upregulation of key melanogenic proteins (TYR, TRP-1, TRP-2) and MITF.

- Activation of relevant signaling pathways (PKA/cAMP, GSK3β) and inhibition of negative regulators (PI3K/AKT).

The positive control α-MSH should yield approximately 198-249% increase in melanin content compared to untreated controls [2] [4]. 5,7D-4MC at 100 μM typically shows superior melanogenesis stimulation compared to α-MSH, reaching up to 463% of control melanin levels [2].

Troubleshooting and Technical Notes

- Low melanin production: Ensure cells are not over-passaged, as B16F10 cells may gradually lose melanogenic capacity with continued subculturing [8]. Use lower passage cells and avoid excessive trypsinization.

- High background in tyrosinase assay: Include appropriate blanks and ensure complete cell lysis. Pre-clear lysates by centrifugation before assay.

- Variable results between experiments: Maintain consistent cell seeding densities and treatment durations. Use freshly prepared compound solutions when possible.

- Inconsistent Western blot results: Confirm antibody specificity and optimize protein loading amounts. Include both positive and negative controls.

Conclusion

This comprehensive protocol provides detailed methodologies for assessing the melanogenesis-stimulating effects of this compound in B16F10 melanoma cells. The compound demonstrates significant potential as a melanogenesis activator through modulation of key signaling pathways and upregulation of melanogenic enzymes, with low irritation potential observed in human skin tests [2] [3]. These protocols support the development of 5,7D-4MC as a promising candidate for therapeutic applications in hypopigmentation disorders such as vitiligo, as well as a functional cosmetic ingredient. Further studies involving human melanocytes and clinical trials are recommended to validate efficacy in more complex biological systems.

References

- 1. - B Line - Exploring the 16 - F Melanoma 10 Line in... Cell B 16 F 10 Cell [cytion.com]

- 2. , 5 - 7 - Dihydroxy - 4 as a Functional Compound for Skin... Methylcoumarin [pmc.ncbi.nlm.nih.gov]

- 3. , 5 - 7 - Dihydroxy - 4 as a Functional Compound for Skin... Methylcoumarin [mdpi.com]

- 4. Induction of Melanogenesis by Fosfomycin in B16F10 Cells ... [pmc.ncbi.nlm.nih.gov]

- 5. Anti-allergic effect of 5 , 7 - dihydroxy - 4 - methylcoumarin in... [applbiolchem.springeropen.com]

- 6. Mechanistic Insights into the Stimulatory Effect of ... [mdpi.com]

- 7. Syringetin Promotes Melanogenesis in B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of melanin content in a three- ... [nature.com]

5,7-Dihydroxy-4-methylcoumarin treatment concentration for anti-allergic effects RBL-2H3

Treatment Concentrations & Key Findings

The following table details the concentrations of 5,7D-4MC used in a pivotal 2025 study and the corresponding anti-allergic effects observed in IgE-sensitized RBL-2H3 cells [1] [2].

| Concentration (µM) | Cell Viability | Histamine Release | β-hexosaminidase Release | Cytokine mRNA Expression (IL-4, IL-13, TNF-α, COX-2) |

|---|---|---|---|---|

| 25 | Not significantly affected | Reduced | Reduced | Downregulated |

| 50 | Not significantly affected | Reduced | Reduced | Downregulated |

| 100 | Not significantly affected (≥90%) | Reduced | Reduced | Downregulated |

Detailed Experimental Protocol

Below is a step-by-step protocol for evaluating the anti-allergic effects of 5,7D-4MC in RBL-2H3 cells, based on the methods described in the research [1].

1. Cell Culture: - Cell Line: Rat basophilic leukemia (RBL-2H3) cells. - Medium: Culture cells in α-Minimum Essential Medium (α-MEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin/glutamine (PSQ) [1]. - Conditions: Maintain at 37°C in a humidified incubator with 5% CO₂ [1] [3].

2. Cell Sensitization: - Seed RBL-2H3 cells at a density of 5 × 10⁵ cells per well in 12-well plates. - Sensitize the cells by adding anti-DNP-IgE (0.2 µg/mL) to the culture medium and incubate for 17 hours [1].

3. Compound Treatment & Allergen Challenge: - After the sensitization period, wash the cells with phosphate-buffered saline (PBS). - Pre-treat the cells with 5,7D-4MC (at the desired concentrations of 25, 50, or 100 µM) or a positive control (e.g., 40 µg/mL Ketotifen) for 1 hour. - Challenge the cells by adding the antigen DNP-Human Serum Albumin (DNP-HSA) to activate the allergic response. Incubate for an additional 6 hours to allow for degranulation and mediator release [1].

4. Assay and Analysis: - Cell Viability (MTT Assay): Seed cells in a 96-well plate (3.8 × 10⁴ cells/well). After a 24-hour stabilization, treat with 5,7D-4MC for 7 hours. Add MTT solution, incubate for 2 hours, and measure absorbance at 570 nm after dissolving formazan crystals in DMSO [1]. - Histamine Release Assay: Collect supernatant after allergen challenge. Use a multi-step extraction with organic solvents and react with o-phthalaldehyde. Measure fluorescence (Ex: 360 nm, Em: 440 nm) to quantify histamine [1]. - β-hexosaminidase Release Assay: This assay is a common, reliable marker for mast cell degranulation that parallels histamine release [4]. Collect supernatant and cell lysates (for total content). Incubate with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide in citrate buffer. Stop the reaction with a carbonate/bicarbonate buffer and measure absorbance at 405 nm. The percentage release is calculated as: (Enzyme in Supernatant) / (Enzyme in Supernatant + Enzyme in Lysate) × 100% [1] [5]. - mRNA Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to analyze the downregulation of allergic-inflammatory cytokines (IL-4, IL-13, TNF-α) and the enzyme COX-2 [1]. - Protein Analysis (Western Blot): Analyze the phosphorylation states of key signaling proteins (ERK, p38, AKT) to investigate the molecular mechanism [1].

Mechanism of Action & Signaling Pathway

The anti-allergic effect of 5,7D-4MC is achieved by inhibiting the FcεRI signaling pathway downstream of allergen recognition. The diagram below illustrates how 5,7D-4MC interferes with this process.

As the diagram shows, 5,7D-4MC exerts its effects by significantly reucing the phosphorylation of key signaling molecules, including MAPKs (ERK and p38) and Protein Kinase B (AKT). This inhibition leads to the downregulation of pro-allergic cytokines and enzymes, ultimately reducing the release of allergic mediators [1].

Conclusion

References

- 1. - Anti effect of allergic , 5 - 7 - dihydroxy - 4 in... methylcoumarin [applbiolchem.springeropen.com]

- 2. - Anti effect of allergic , 5 - 7 - dihydroxy - 4 in... - Peeref methylcoumarin [peeref.com]

- 3. Culturing RBL-2H3 rat basophils [protocols.io]

- 4. A Microplate Assay to Assess Chemical Effects on RBL ... [pmc.ncbi.nlm.nih.gov]

- 5. P2Y13 receptor is responsible for ADP-mediated ... [pmc.ncbi.nlm.nih.gov]

5,7-Dihydroxy-4-methylcoumarin in passive cutaneous anaphylaxis PCA murine model

Introduction to 5,7-Dihydroxy-4-methylcoumarin

This compound is a phytochemical derivative belonging to the coumarin family, a class of compounds known for their diverse pharmacological activities [1]. While previously recognized for its antioxidant, anti-apoptotic, and anti-aggregatory properties, recent investigational studies have elucidated its potent anti-allergic effects [1] [2].

Allergic diseases are immune-mediated disorders triggered by an exaggerated response to harmless substances. Current treatments, primarily antihistamines and steroids, are often associated with side effects like drowsiness, dry mouth, and gastrointestinal issues [1]. This underscores the need for novel therapeutic candidates. This compound has emerged as a promising candidate by targeting the early stages of IgE-mediated allergic signaling, which is central to conditions like anaphylaxis, atopic dermatitis, and allergic rhinitis [1] [3].

Experimental Findings & Data Summary

Research using IgE-sensitized RBL-2H3 mast cells and a PCA murine model demonstrates that this compound effectively suppresses key steps of the allergic response.

The table below summarizes the core quantitative findings from these studies:

| Experimental Model | Measured Parameter | Effect of this compound | Key Findings & Quantitative Data |

|---|---|---|---|

| RBL-2H3 Cells (In Vitro) | Cell Viability (MTT Assay) | No cytotoxicity | No significant toxicity at concentrations up to 100 µM [1]. |

| Histamine Release | Significant inhibition | Reduced release of histamine, a key allergic mediator [1] [2]. | |

| β-hexosaminidase Release | Significant inhibition | Reduced release of this degranulation marker [1] [3]. | |

| Inflammatory Cytokines (mRNA) | Downregulated | Reduced expression of IL-4, IL-13, and TNF-α [1] [2]. | |

| Signaling Pathways | Reduced phosphorylation | Inhibited phosphorylation of ERK, p38, and AKT proteins [1]. | |

| PCA Murine Model (In Vivo) | Vascular Leakage | Significant reduction | Reduced extravasation of Evans blue dye, indicating suppression of the allergic reaction [1] [2]. |

These findings collectively suggest that the compound exerts its anti-allergic effect by stabilizing mast cells, preventing the release of pre-formed and newly synthesized inflammatory mediators, and modulating the underlying intracellular signaling cascades [1].

Detailed Experimental Protocols

For scientists aiming to replicate or build upon this research, here are the detailed methodologies for the key experiments.

In Vitro Protocol: Anti-Allergic Assay in RBL-2H3 Cells

This protocol evaluates the compound's efficacy in inhibiting mast cell degranulation.

- Cell Line: Rat basophilic leukemia (RBL-2H3) cells [1].

- Cell Culture: Maintain cells in α-Minimum Essential Medium (α-MEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin/glutamine (PSQ) at 37°C and 5% CO₂ [1].

- Sensitization: Seed cells into 12-well plates (5 × 10⁵ cells/well) and sensitize them by adding anti-DNP-IgE (0.2 µg/mL) for 17 hours [1].

- Compound Treatment: After sensitization, wash the cells and pre-treat with this compound (100 µM) or a positive control (e.g., Ketotifen at 40 µg/mL) for 1 hour [1].

- Activation: Challenge the cells by adding the antigen, DNP-Human Serum Albumin (DNP-HSA), for 6 hours to trigger degranulation [1].

- Sample Collection: Collect the supernatant for mediator release assays [1].

- Histamine Release Assay:

- Mix supernatant with 0.1 N HCl and 60% perchloric acid.

- Centrifuge for 20 minutes.

- Add 5 N NaOH, 5 M NaCl, and n-butanol to the supernatant, then vortex.

- Collect the organic phase and mix it with 0.1 N HCl and n-heptane, then vortex.

- Transfer the aqueous phase to a 96-well plate and react with o-phthalaldehyde.

- Measure fluorescence (Excitation: 360 nm, Emission: 440 nm) [1].

- β-Hexosaminidase Release Assay:

- This assay is typically performed by incubating the supernatant with a substrate solution (e.g., p-nitrophenyl N-acetyl-β-D-glucosamide) in citrate buffer. The reaction is stopped, and the absorbance is measured at 405 nm [1].

In Vivo Protocol: Passive Cutaneous Anaphylaxis (PCA) Murine Model

This protocol assesses the anti-allergic effect in a live animal model.

- Animals: Typically, mice (e.g., ICR or BALB/c) are used [1].

- Sensitization: Inject anti-DNP-IgE antibody intradermally into the ear to sensitize local mast cells [1].

- Compound Administration: After a suitable sensitization period (e.g., 24 hours), administer this compound to the experimental group. The control group receives a vehicle.

- Challenge: After compound pretreatment, inject the antigen DNP-HSA intravenously along with Evans blue dye [1].

- Reaction Measurement: After 30-60 minutes, sacrifice the animals and collect the ear tissue. The extent of the allergic reaction is quantified by measuring the amount of Evans blue dye that has leaked into the tissue, which is a direct indicator of vascular permeability and mast cell-mediated anaphylaxis [1].

The experimental workflow from in vitro to in vivo models is outlined below:

Mechanism of Action: Signaling Pathways

The anti-allergic mechanism of this compound involves the suppression of key signaling pathways activated downstream of the FcεRI receptor in mast cells.

The compound's interference with this signaling cascade is visualized in the following pathway diagram:

Application Notes for Research & Development

- Therapeutic Potential: The dual efficacy in inhibiting both rapid degranulation and late-phase cytokine production positions this compound as a strong candidate for developing novel anti-allergic drugs, potentially for conditions like asthma, allergic rhinitis, and atopic dermatitis [1].

- Safety Profile: Initial cytotoxicity assays indicate a good safety window for in vitro studies at effective concentrations (up to 100 µM) [1]. Furthermore, a human primary skin irritation test reported in a separate study found that the compound has low irritation potential, supporting its suitability for topical application development [4] [5].

- Comparative Advantage: Unlike traditional antihistamines that only block the histamine receptor, this compound acts upstream by preventing histamine release from mast cells, potentially offering a broader and more fundamental intervention in the allergic cascade [1].

References

- 1. Anti-allergic effect of this compound in IgE ... [applbiolchem.springeropen.com]

- 2. Anti-allergic effect of this compound in IgE ... [repository.kopri.re.kr]

- 3. Anti-allergic effect of this compound in ... [kci.go.kr]

- 4. This compound as a Functional ... [mdpi.com]

- 5. This compound as a Functional ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: DPPH Assay for 5,7-Dihydroxy-4-methylcoumarin Antioxidant Activity

Introduction and Principle of the DPPH Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, reliable method for evaluating the antioxidant capacity of natural and synthetic compounds, including coumarin derivatives. The assay is based on a colorimetric reaction where the stable, purple-colored DPPH radical (λmax ≈ 517 nm) is reduced to a yellow-colored diphenylpicrylhydrazine compound upon reaction with a hydrogen-donating antioxidant [1] [2]. The degree of decolorization is proportional to the antioxidant potency and radical scavenging activity of the test compound.

For coumarins, antioxidant activity is highly dependent on substitution patterns on the core structure. Phenolic hydroxyl groups, particularly in the ortho- configuration, are known to significantly enhance radical scavenging ability by stabilizing the resulting phenoxyl radical through intramolecular hydrogen bonding or extended electron delocalization [3] [4] [5]. 5,7-Dihydroxy-4-methylcoumarin possesses a meta-dihydroxy substitution pattern on the benzene ring, which confers measurable, though moderate, antioxidant activity compared to ortho-dihydroxy analogues [3] [6] [7].

Key Findings on this compound Activity

Research indicates that this compound exhibits consistent, quantifiable antioxidant activity in the DPPH assay, though its potency is less than that of ortho-dihydroxy substituted coumarins and standard antioxidants like Trolox or ascorbic acid [3] [6]. The meta-substitution pattern in this compound does not provide the same radical stabilization benefits as ortho-substitution, which explains its intermediate activity [4]. The experimental data from structure-activity relationship studies are summarized in Table 1.

Table 1: Antioxidant Activity of this compound and Reference Compounds in DPPH Assay

| Compound Name | Substitution Pattern | Reported EC50/IC50 | Relative Potency vs. Standard | Citations |

|---|---|---|---|---|

| This compound | meta-dihydroxy | Not fully quantified in provided results | Less active than ortho-dihydroxy coumarins and Trolox | [3] [6] |

| 6,7-Dihydroxy-4-methylcoumarin | ortho-dihydroxy | Highly active | More active than this compound; comparable to caffeic acid | [3] [7] |

| 7,8-Dihydroxy-4-methylcoumarin | ortho-dihydroxy | Highly active | More active than this compound | [3] [6] [7] |

| Trolox (Standard) | Water-soluble vitamin E analog | EC50 = 93.19 μM (in one study) | Benchmark for comparison | [4] [5] |

| Ascorbic Acid (Standard) | Natural antioxidant | IC50 = 33.48 μg/mL (in one study) | Benchmark for comparison | [5] |

Detailed Experimental Protocol

Materials and Reagents

- DPPH Radical Solution: 2,2-Diphenyl-1-picrylhydrazyl (DPPH, Sigma-Aldrich, ≥95% purity). Prepare a 0.1 mM stock solution in methanol, ethanol, or DMSO. Store in amber glass at 4°C and use within 24 hours [1] [2].

- Test Compound: this compound (synthesized or commercially sourced). Prepare a stock solution in a suitable solvent (DMSO, methanol, or ethanol). Serial dilutions are recommended for generating a dose-response curve (e.g., 1-200 μM final concentration in the assay) [3] [1].

- Standard Antioxidants: Trolox (water-soluble vitamin E analog, 1-100 μM) or Ascorbic Acid (1-50 μg/mL) should be used as positive controls [4] [5].

- Solvent Control: Use the same solvent for dissolving the test compound (e.g., DMSO, methanol) as a negative control, ensuring the final solvent concentration is consistent across all samples (typically ≤1% v/v) to avoid solvent interference [1].

- Equipment: UV-Vis spectrophotometer or microplate reader, analytical balance, micropipettes, vortex mixer, water bath (if incubation at controlled temperature is required), and cuvettes or 96-well plates.

Step-by-Step Procedure

The following workflow outlines the key steps for performing the DPPH assay in a 96-well microplate format.

- Preparation of Test Solutions: Prepare at least five different concentrations of this compound to generate a meaningful dose-response curve. A typical concentration range might be 10-200 μM, prepared via serial dilution from a stock solution [3] [1].

- Reaction Setup: In a 96-well microplate, add 150 μL of the 0.1 mM DPPH solution to each well. Then, add 50 μL of each concentration of the test compound, standard, or control (pure solvent for the control). Ensure each concentration is tested in triplicate for statistical robustness [1] [2].

- Incubation: Cover the microplate to prevent solvent evaporation and incub the reaction mixture in the dark at room temperature (25°C) for 30 minutes. The reaction must be kept in the dark because DPPH is light-sensitive [1] [2].

- Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader. Use a blank containing only DMSO/methanol and DPPH solution for baseline correction.

Data Analysis and Calculations

Calculate Radical Scavenging Activity: The percentage of DPPH radical scavenging is calculated for each concentration using the formula: % Scavenging = [(A_control - A_sample) / A_control] × 100 where

A_controlis the absorbance of the DPPH solution with solvent, andA_sampleis the absorbance of the DPPH solution with the test compound or standard [1] [2].Determine EC50 Value: The EC50 value (effective concentration required to scavenge 50% of DPPH radicals) is the most common metric for comparing antioxidant potency. Plot the percentage of scavenging against the logarithm of the compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the EC50 from the fitted equation. Software such as GraphPad Prism is typically used for this analysis.

Kinetic Analysis (Optional): For a more detailed investigation, the reaction kinetics can be monitored by measuring absorbance at 517 nm at multiple time intervals (e.g., every 5 minutes for 1 hour) until the reaction reaches a steady state. This can provide insights into the speed of the radical scavenging reaction [3].

Critical Factors for Assay Optimization

- Solvent Selection: Methanol and ethanol are preferred solvents for the DPPH assay. If DMSO is used to dissolve the coumarin, keep its final concentration consistently low (≤1% v/v) across all samples to prevent interference [1].

- Reaction Time and Kinetics: The 30-minute incubation is a standard endpoint measurement. However, different antioxidants have different reaction kinetics. confirming that the reaction has reached a plateau for your specific compound is recommended for accurate EC50 determination [3] [2].

- DPPH Radical Stability: The DPPH stock solution must be freshly prepared and stored properly, as its concentration can decrease over time due to light-induced decomposition, leading to inaccurate results [2].

- Interference from Sample Color: If the test compound itself is highly colored at 517 nm, appropriate sample blanks (compound solution without DPPH) must be included and their absorbance subtracted from the test readings.

Troubleshooting Guide

Table 2: Common DPPH Assay Issues and Solutions

| Problem | Potential Cause | Suggested Solution |

|---|---|---|

| Low or no scavenging activity | Compound is a weak antioxidant | Verify with a positive control (Trolox); test higher concentrations; confirm the meta-substitution pattern is less potent than ortho [3]. |

| High variability between replicates | Improper pipetting; incomplete mixing | Use calibrated pipettes; vortex samples after reagent addition. |

| Unexpectedly high absorbance in controls | DPPH solution is degraded | Prepare fresh DPPH stock solution; ensure storage in the dark. |

| Precipitate formation in wells | Poor solubility of compound in reaction buffer | Optimize solvent system; use a minimum amount of DMSO to aid dissolution. |

| Non-sigmoidal dose-response curve | Insufficient concentration range | Broaden the tested concentration range to capture the full response from 0% to 100% scavenging. |

Conclusion

The DPPH radical scavenging assay is a robust and straightforward method for quantifying the antioxidant potential of this compound. The protocol detailed herein allows for the reproducible determination of its EC50 value, enabling direct comparison with other coumarin derivatives and standard antioxidants. Researchers should be aware that the meta-dihydroxy substitution of this compound results in moderate activity, which is a crucial consideration in structure-activity relationship studies for designing more potent antioxidant coumarins.

References

- 1. Antioxidant Properties of 5,7-Dihydroxycoumarin ... [sciencedirect.com]

- 2. DPPH Radical Scavenging Activity of Several Naturally ... [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship of dihydroxy-4 ... [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant Activity of Coumarins and Their Metal Complexes [mdpi.com]

- 5. Antioxidant Activity of Coumarins [encyclopedia.pub]

- 6. Structure–activity relationship of dihydroxy-4 ... [sciencedirect.com]

- 7. Structure-activity relationship of dihydroxy-4-methylcoumarins as ... [mayoclinic.elsevierpure.com]

Comprehensive Application Notes and Protocols for 5,7-Dihydroxy-4-Methylcoumarin in Functional Cosmetics Development

Introduction and Mechanism of Action

5,7-Dihydroxy-4-methylcoumarin (5,7D-4MC) is a naturally occurring coumarin derivative isolated from various plant sources, including Eranthis longistipitata and Mexican tarragon (Tagetes lucida). This compound has recently gained significant attention in functional cosmetics development due to its potent melanogenesis-stimulating properties and favorable safety profile. With its characteristic benzopyrone core structure featuring hydroxyl groups at positions 5 and 7 and a methyl group at position 4, 5,7D-4MC exhibits diverse biological activities including antioxidant, anti-inflammatory, and antimicrobial effects that further support its application in cosmetic and therapeutic formulations [1] [2].

Recent scientific investigations have revealed that 5,7D-4MC demonstrates remarkable potential for treating hypopigmentation disorders such as vitiligo by stimulating melanin production through multiple signaling pathways. The compound operates through a multifaceted mechanism that modulates key melanogenic pathways in melanocytes, resulting in increased melanin synthesis without significant cytotoxicity at appropriate concentrations. Understanding these mechanisms provides a scientific foundation for developing effective cosmetic and therapeutic products aimed at addressing pigmentation-related concerns [1].

Signaling Pathways in Melanogenesis Regulation

The following diagram illustrates the key signaling pathways through which this compound stimulates melanogenesis:

Figure 1: Key signaling pathways modulated by this compound in melanogenesis. The compound activates PKA/cAMP and GSK3β pathways while inhibiting PI3K/AKT signaling, collectively leading to increased MITF expression and subsequent melanin production.

Experimental Protocols

Cytotoxicity Assessment (MTT Assay)

Purpose: To determine the non-cytotoxic concentration range of 5,7D-4MC for subsequent melanogenesis experiments using B16F10 murine melanoma cells as a model system [1].

Materials and Reagents:

- B16F10 murine melanoma cells (ATCC CRL-6475)

- This compound (CAS: 2107-76-8, Purity ≥97-98.85%) [2] [3] [4]

- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

- MTT reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide prepared at 5 mg/mL in phosphate-buffered saline (PBS)

- Dimethyl sulfoxide (DMSO), tissue culture grade

Procedure:

- Cell Seeding: Seed B16F10 cells in 96-well plates at a density of 5 × 10³ cells/well in complete DMEM medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.

- Compound Treatment: Prepare serial dilutions of 5,7D-4MC in complete medium at concentrations ranging from 25 to 400 μM. Treat cells with these concentrations, including a vehicle control (DMSO, final concentration ≤0.1%).

- Incubation: Incubate treated cells for 72 hours at 37°C in a 5% CO₂ atmosphere.

- MTT Assay: Following incubation, add 20 μL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Carefully remove the medium and dissolve the resulting formazan crystals in 150 μL of DMSO.

- Absorbance Measurement: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background.

- Data Analysis: Calculate cell viability as a percentage relative to the vehicle control group (set as 100% viability).

Expected Results: 5,7D-4MC should not exhibit significant cytotoxicity at concentrations below 100 μM, with cell viability remaining above 90% at these concentrations [1].

Melanin Content Analysis

Purpose: To quantify the stimulatory effect of 5,7D-4MC on melanin production in B16F10 cells [1].

Materials and Reagents:

- B16F10 cells treated with 5,7D-4MC (from Protocol 2.1)

- Lysis buffer: 1% Triton X-100 in PBS

- Sodium hydroxide (NaOH), 1N solution

- Synthetic melanin standard for calibration curve

Procedure:

- Cell Treatment and Harvest: Treat B16F10 cells with 5,7D-4MC at concentrations of 25, 50, and 100 μM for 72 hours. Include α-MSH (50 nM) as a positive control and vehicle-treated cells as a negative control. After treatment, harvest cells by trypsinization and centrifugation.

- Cell Lysis: Lyse cell pellets in 200 μL of 1% Triton X-100 in PBS by vortexing vigorously.

- Melanin Extraction: Centrifuge lysates at 10,000 × g for 10 minutes. Discard the supernatant and solubilize the melanin-containing pellets in 200 μL of 1N NaOH containing 10% DMSO. Heat at 80°C for 1 hour to completely dissolve melanin.

- Absorbance Measurement: Transfer 100 μL of dissolved melanin solution to a 96-well plate and measure absorbance at 405 nm using a microplate reader.

- Data Normalization: Normalize melanin content to total protein concentration or cell number. Express results as percentage increase compared to the vehicle control.

Table 1: Melanin Content in B16F10 Cells After 5,7D-4MC Treatment

| Concentration (μM) | Melanin Content (% of Control) | Significance |

|---|---|---|

| Control (Vehicle) | 100% | - |

| α-MSH (50 nM) | 198.0% | p < 0.01 |

| 25 μM 5,7D-4MC | 250.1% | p < 0.01 |

| 50 μM 5,7D-4MC | 336.0% | p < 0.01 |

| 100 μM 5,7D-4MC | 463.0% | p < 0.01 |

Expected Results: 5,7D-4MC should stimulate melanin production in a dose-dependent manner, with significant increases observable even at the lowest concentration (25 μM) and maximal effect at 100 μM [1].

Intracellular Tyrosinase Activity Assay

Purpose: To measure the effect of 5,7D-4MC on intracellular tyrosinase activity, the rate-limiting enzyme in melanin synthesis [1].

Materials and Reagents:

- B16F10 cells treated with 5,7D-4MC (from Protocol 2.1)

- L-DOPA solution: 2 mg/mL in PBS

- Lysis buffer: 1% Triton X-100 in PBS with protease inhibitors

- Sodium phosphate buffer (0.1 M, pH 6.8)

Procedure:

- Cell Treatment: Treat B16F10 cells with 5,7D-4MC (25, 50, and 100 μM) for 72 hours as described in Protocol 2.2.

- Cell Lysis: Harvest cells and lyse in cold lysis buffer. Centrifuge at 12,000 × g for 15 minutes at 4°C to collect supernatants.

- Protein Quantification: Determine protein concentration of supernatants using a standard protein assay (e.g., BCA assay).

- Tyrosinase Activity Assay: Mix 50 μL of cell lysate (adjusted to equal protein concentration) with 100 μL of 2 mg/mL L-DOPA solution in sodium phosphate buffer (0.1 M, pH 6.8). Incubate at 37°C for 1-2 hours.

- Absorbance Measurement: Measure the formation of dopachrome at 475 nm using a microplate reader.

- Data Analysis: Normalize tyrosinase activity to total protein content. Express results as percentage increase compared to vehicle control.

Expected Results: 5,7D-4MC should significantly increase intracellular tyrosinase activity in a concentration-dependent manner, consistent with the observed increases in melanin content [1].

Western Blot Analysis of Melanogenic Proteins

Purpose: To evaluate the effect of 5,7D-4MC on the expression of key melanogenesis-related proteins, including MITF, TYR, TRP-1, and TRP-2 [1].

Materials and Reagents:

- RIPA lysis buffer with protease and phosphatase inhibitors

- Bicinchoninic acid (BCA) protein assay kit

- Polyacrylamide gel electrophoresis (SDS-PAGE) system

- Polyvinylidene fluoride (PVDF) membranes

- Primary antibodies: anti-MITF, anti-TYR, anti-TRP-1, anti-TRP-2, anti-β-actin

- Horseradish peroxidase (HRP)-conjugated secondary antibodies

- Enhanced chemiluminescence (ECL) detection reagents

Procedure:

- Protein Extraction: Treat B16F10 cells with 5,7D-4MC (25, 50, and 100 μM) for 72 hours. Lyse cells in RIPA buffer and determine protein concentration using BCA assay.

- Gel Electrophoresis: Separate 20-30 μg of total protein per lane by SDS-PAGE and transfer to PVDF membranes.

- Immunoblotting: Block membranes with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C, followed by HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Signal Detection: Develop blots using ECL reagents and visualize using a chemiluminescence imaging system.

- Densitometric Analysis: Quantify band intensities using image analysis software and normalize to β-actin loading control.

Expected Results: 5,7D-4MC treatment should significantly increase the protein expression levels of MITF, TYR, TRP-1, and TRP-2 in a dose-dependent manner, confirming the mechanistic basis for enhanced melanogenesis [1].

Human Primary Skin Irritation Test

Purpose: To evaluate the dermatological safety of 5,7D-4MC for topical application in cosmetic and therapeutic formulations [1].

Materials and Reagents:

- 5,7D-4MC solutions at 50 μM and 100 μM in appropriate vehicle (e.g., carboxymethyl cellulose)

- Control vehicle (without active compound)

- Standard patch test units (8 mm chambers)

- Clinical grading scales for skin reactions

Procedure:

- Subject Selection: Enroll 32 healthy female volunteers (age range: 20-55 years) with no history of sensitive skin or dermatological conditions. Obtain informed consent according to ethical guidelines.

- Patch Application: Apply 20 μL of test solutions (50 μM and 100 μM 5,7D-4MC) and control vehicle to separate patch test units. Apply patches to the upper backs of participants.

- Exposure and Assessment: Remove patches after 24 hours of exposure. Assess skin reactions at 30 minutes, 24 hours, and 48 hours after removal using the International Contact Dermatitis Research Group (ICDRG) grading scale.

- Data Collection: Record erythema, edema, and other skin reactions. Document any reports of itching, burning, or other subjective symptoms.

- Statistical Analysis: Compare irritation scores between test materials and control using appropriate statistical tests.

Expected Results: 5,7D-4MC at concentrations of 50 μM and 100 μM should exhibit low irritation potential, with no significant difference in skin reactions compared to the vehicle control, supporting its safety for topical application [1].

Safety Assessment and Formulation Considerations

Safety Profile

The dermatological safety of 5,7D-4MC has been evaluated through rigorous testing. A human primary skin irritation test conducted on 32 participants demonstrated that 5,7D-4MC exhibited low irritation potential at concentrations of 50 μM and 100 μM, supporting its suitability for topical applications in cosmetic and therapeutic formulations [1].

Additionally, cytotoxicity assessments using MTT assays revealed that 5,7D-4MC does not affect cell viability at concentrations below 100 μM, with cell viability remaining above 90% even at the highest concentration of 100 μM. This indicates a favorable safety window for cosmetic and therapeutic applications [1].

Table 2: Summary of Key Research Findings on this compound

| Parameter | Findings | Significance |

|---|---|---|

| Non-Cytotoxic Concentration | <100 μM (cell viability >90%) | Safe for cosmetic use |

| Melanin Stimulation | Dose-dependent increase (250.1-463.0% of control) | Effective for hypopigmentation |

| Tyrosinase Activity | Significant dose-dependent enhancement | Confirmed mechanism of action |

| Pathway Modulation | Activates PKA/cAMP and GSK3β; inhibits PI3K/AKT | Multiple targets for efficacy |

| Skin Irritation Potential | Low irritation at 50-100 μM | Safe for topical application |

| Additional Biological Activities | Antioxidant, anti-inflammatory, antimicrobial | Multi-functional benefits |

Formulation Considerations

When developing cosmetic formulations containing 5,7D-4MC, several factors should be considered:

- Solubility: 5,7D-4MC has limited aqueous solubility but is soluble in organic solvents such as DMSO (25 mg/mL) [2]. For cosmetic formulations, appropriate solubilizers or carriers may be required to ensure adequate delivery.

- Stability: The compound should be stored at 0-8°C, protected from light to maintain stability [4]. Formulations should include appropriate antioxidants and UV filters if packaged in transparent containers.

- Synergistic Combinations: 5,7D-4MC may be combined with other active ingredients such as antioxidants, moisturizers, or barrier repair agents to enhance overall product efficacy and address multiple skin concerns.

- Concentration Range: Based on efficacy and safety data, recommended concentrations for cosmetic formulations range from 25-100 μM.

Application Notes

Suggested Applications

Vitiligo Treatment Formulations: 5,7D-4MC can be incorporated into topical treatments for vitiligo at concentrations of 50-100 μM to stimulate melanocyte activity and repigmentation in depigmented areas. Recommended for use in creams, ointments, or gels applied twice daily to affected areas.

Cosmetic Products for Even Skin Tone: For general cosmetic use aimed at improving skin uniformity and reducing the appearance of hypopigmented spots, concentrations of 25-50 μM in serums, creams, or lotions are recommended.

After-Sun Products: Due to its melanogenesis-stimulating and antioxidant properties, 5,7D-4MC can be included in after-sun products to support natural skin protection mechanisms and combat oxidative stress induced by UV exposure.

Specialized Depigmentation Disorder Kits: Development of comprehensive treatment kits containing multiple formulations (cleanser, treatment serum, moisturizer) with 5,7D-4MC as the key active ingredient for managing various hypopigmentation conditions.

Regulatory and Compliance Notes

- 5,7D-4MC is typically supplied with purity levels ranging from 97% to 99%, suitable for cosmetic and pharmaceutical applications [5] [3] [4].

- When used in cosmetic products, compliance with regional cosmetic regulations (e.g., EU Cosmetic Regulation No. 1223/2009, US FDA cosmetic guidelines) is required.

- For pharmaceutical applications targeting vitiligo treatment, more stringent regulatory requirements for efficacy and safety evidence would apply.

- Documentation including Certificates of Analysis (COA) and Safety Data Sheets (SDS) should be obtained from suppliers [4].

Conclusion

This compound represents a promising active ingredient for functional cosmetics and therapeutic products targeting hypopigmentation disorders. Its efficacy in stimulating melanogenesis through multiple signaling pathways, coupled with its favorable safety profile and low irritation potential, positions it as a valuable alternative to conventional treatments. The detailed experimental protocols provided in this document enable researchers to validate its efficacy and safety, supporting the development of evidence-based cosmetic and therapeutic formulations. Further clinical studies are recommended to fully establish its efficacy in human subjects and explore potential applications in combination therapies.

References

5,7-Dihydroxy-4-methylcoumarin dosing for vitiligo hypopigmentation treatment

Experimental & Safety Data Summary

| Aspect | Details | Reference |

|---|---|---|

| Effective Concentrations (in vitro) | 25, 50, 100 µM | [1] [2] |

| Cytotoxicity (B16F10 cells) | No toxicity at ≤100 µM; cell viability >90% | [1] |

| Melanin Increase (vs. control) | 250.1% (25 µM), 336.0% (50 µM), 463.0% (100 µM) | [1] [3] |

| Tyrosinase Activity | Significantly increased, dose-dependent | [1] |

| Primary Skin Irritation Test | Low irritation potential at 50 µM and 100 µM | [1] [2] |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the detailed methodologies from the key studies.

Cell Viability and Melanogenesis Assay

This protocol is used to determine non-toxic concentrations of 5,7D-4MC and its effect on melanin synthesis [1].

- Cell Line: B16F10 murine melanoma cells.

- Cytotoxicity Assay (MTT)

- Procedure: Seed cells in a 96-well plate. The next day, treat with 5,7D-4MC at concentrations ranging from 25 to 400 µM for 72 hours.

- Measurement: Add MTT solution to each well and incubate to form formazan crystals. Dissolve crystals in DMSO and measure absorbance at 570 nm. Cell viability is calculated relative to the untreated control.

- Melanin Content Measurement

- Procedure: Seed cells and treat with 25, 50, and 100 µM of 5,7D-4MC for 72 hours. Use α-MSH as a positive control.

- Measurement: Lyse the cells, pellet the melanin, and dissolve it in 1 M NaOH containing 10% DMSO. Measure the absorbance at 405 nm.

Intracellular Tyrosinase Activity Assay

This method evaluates the activity of the key enzyme in melanin synthesis [1].

- Procedure: Treat B16F10 cells with 5,7D-4MC for 72 hours. Lyse the cells and use the supernatant.

- Measurement: Add L-DOPA to the supernatant and incubate. Measure the rate of dopachrome formation by checking the absorbance at 475 nm over time.

Western Blot Analysis

This protocol analyzes the expression of proteins and phosphorylation of signaling molecules involved in melanogenesis [1].

- Target Proteins: MITF, TYR, TRP-1, TRP-2, and key players in the PKA/cAMP, GSK3β, and PI3K/AKT pathways.

- Procedure: After treatment with 5,7D-4MC, lyse the B16F10 cells. Separate the proteins via SDS-PAGE and transfer to a membrane.

- Detection: Block the membrane, then incubate with specific primary antibodies against the target proteins. After washing, incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence system.

Human Primary Skin Irritation Test

This test is critical for evaluating the safety of topical application [1] [2].

- Participants: 32 healthy volunteers.

- Procedure: Apply 0.2 mL of 5,7D-4MC at concentrations of 50 µM and 100 µM to the upper back using a patch.

- Evaluation: Assess the skin for signs of irritation, such as erythema and edema, at 24 and 48 hours after patch removal under controlled lighting. The test concluded that 5,7D-4MC has low irritation potential.

Mechanism of Action

The stimulatory effect of 5,7D-4MC on melanogenesis is mediated through the regulation of key signaling pathways and melanogenic proteins, as illustrated below.

Research Implications & Comparative Notes

- Research Status: The data for 5,7D-4MC is promising but pre-clinical. Its progression to clinical trials will require further investigation, including studies on human melanocytes and animal models of vitiligo [1] [2].

- Comparative Efficacy: Research on other 4-methylcoumarin derivatives shows that melanogenic activity is highly dependent on specific structural modifications. For instance, 6-methoxy-4-methylcoumarin (6M-4MC) was found to be a more potent stimulator of melanogenesis than 5,7D-4MC in a comparative study [4]. This suggests a rich structure-activity relationship worth exploring for developing more effective treatments.

References

Comprehensive Application Notes & Protocols: Investigating 5,7-Dihydroxy-4-methylcoumarin's Effects on Mitochondrial Apoptosis Using TMRM Staining

Introduction to 5,7-Dihydroxy-4-methylcoumarin

This compound (D4M) is a naturally occurring phytochemical belonging to the coumarin family, with the chemical formula C₁₀H₈O₄ and a molecular weight of 192.17 g/mol. This compound can be synthesized via Pechmann condensation by reacting phloroglucinol with ethylacetoacetate in the presence of sulfuric acid [1]. D4M has demonstrated significant pharmacological potential across various biological contexts, including antioxidant, anti-apoptotic, anti-allergic, and osteogenic activities. Recent studies have particularly highlighted its role in modulating mitochondrial function and apoptosis, suggesting its potential as a therapeutic agent for conditions involving oxidative stress and mitochondrial dysfunction [2] [3] [4].

The compound's chemical structure features hydroxyl groups at positions 5 and 7, and a methyl group at position 4 of the coumarin backbone. These functional groups contribute to its biological activity, particularly its free radical scavenging capabilities. D4M has a melting point of 296-299°C and is typically supplied as a solid powder that requires dissolution in dimethyl sulfoxide (DMSO) or other suitable solvents for biological applications [1]. Its antioxidant properties form the basis for its protective effects against various cellular stressors, positioning it as a promising candidate for further pharmaceutical development.

Mechanisms of Action and Signaling Pathways

Mitochondrial Apoptosis Regulation

D4M exerts its anti-apoptotic effects primarily through modulation of mitochondrial pathways. In cisplatin-induced ototoxicity models, D4M pretreatment significantly attenuated apoptosis by suppressing oxidative stress and mitochondrial dysfunction. Mechanistic studies revealed that D4M downregulated phosphorylated JNK (p-JNK) and elevated the p-FoxO1/FoxO1 expression ratio, thereby reducing caspase-dependent apoptosis [2]. The central role of the JNK/FoxO1 pathway was confirmed through experiments showing that D4M's protective effects were significantly blunted when the JNK signaling pathway was induced with anisomycin, establishing this pathway as critical to its mechanism of action.